(R)-1-benzyl-3-fluoropyrrolidine

Conformational Analysis Fluorine Gauche Effect Molecular Recognition

(R)-1-Benzyl-3-fluoropyrrolidine (CAS: 204972-99-6) is a chiral, non-racemic fluorinated pyrrolidine derivative characterized by a benzyl-protected secondary amine and a single fluorine substituent at the 3-position with defined (R)-stereochemistry. As a member of the 3-fluoropyrrolidine class, this compound serves as a versatile chiral building block in medicinal chemistry, where the strategic placement of fluorine modulates molecular conformation, pKa, and metabolic stability.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
Cat. No. B14759295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-benzyl-3-fluoropyrrolidine
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESC1CN(CC1F)CC2=CC=CC=C2
InChIInChI=1S/C11H14FN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1
InChIKeyXTEULOBSYIIBTO-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Benzyl-3-fluoropyrrolidine: Chiral Fluorinated Pyrrolidine Scaffold for Asymmetric Synthesis and Biological Target Evaluation


(R)-1-Benzyl-3-fluoropyrrolidine (CAS: 204972-99-6) is a chiral, non-racemic fluorinated pyrrolidine derivative characterized by a benzyl-protected secondary amine and a single fluorine substituent at the 3-position with defined (R)-stereochemistry [1]. As a member of the 3-fluoropyrrolidine class, this compound serves as a versatile chiral building block in medicinal chemistry, where the strategic placement of fluorine modulates molecular conformation, pKa, and metabolic stability [2]. Its structural features enable downstream synthetic elaboration via N-debenzylation to access the free 3-fluoropyrrolidine core for incorporation into bioactive molecules targeting diverse therapeutic areas including metabolic disorders and CNS indications.

Why In-Class Substitution of (R)-1-Benzyl-3-fluoropyrrolidine with Non-Fluorinated or Racemic Analogs Is Scientifically Unjustified


Substituting (R)-1-benzyl-3-fluoropyrrolidine with its non-fluorinated counterpart (1-benzylpyrrolidine), the opposite (S)-enantiomer, or racemic mixtures introduces uncontrolled variables that critically undermine experimental reproducibility and biological outcomes. The fluorine atom at the 3-position exerts a pronounced gauche effect that locks the pyrrolidine ring into a specific envelope conformation, directly impacting the spatial orientation of substituents during receptor binding [1]. The defined (R)-stereochemistry is non-interchangeable with the (S)-enantiomer or racemate, as chiral recognition by biological targets (e.g., DPP-IV, muscarinic receptors) exhibits enantioselective binding profiles [2]. Additionally, the N-benzyl group provides both a protecting function during synthesis and a hydrophobic anchor for target engagement; its premature removal or substitution alters both synthetic tractability and pharmacological activity [3]. Generic substitution without rigorous analytical verification of enantiopurity and fluorine position introduces confounding variables that render structure-activity relationship (SAR) studies invalid and batch-to-batch biological data irreproducible.

Quantitative Differentiation of (R)-1-Benzyl-3-fluoropyrrolidine: Head-to-Head Data Against Closest Analogs


Conformational Locking via Fluorine Gauche Effect: (R)-1-Benzyl-3-fluoropyrrolidine vs. Non-Fluorinated 1-Benzylpyrrolidine

The introduction of a fluorine atom at the 3-position of the pyrrolidine ring induces a stereoelectronic gauche effect that stabilizes a specific puckered conformation. (R)-1-Benzyl-3-fluoropyrrolidine adopts a preferred envelope conformation with the fluorine atom in a pseudo-equatorial orientation, whereas the non-fluorinated analog 1-benzylpyrrolidine exhibits rapid conformational interconversion between multiple low-energy states [1]. This conformational restriction directly influences the spatial presentation of the N-benzyl group and any further substituents introduced during medicinal chemistry elaboration.

Conformational Analysis Fluorine Gauche Effect Molecular Recognition

Synthetic Yield Advantage: (R)-1-Benzyl-3-fluoropyrrolidine via Arylsulfur Trifluoride vs. DAST Fluorination

The synthesis of enantiopure (R)-1-benzyl-3-fluoropyrrolidine from (R)-1-benzyl-3-hydroxypyrrolidine can be achieved with significantly higher yield and reduced side-product formation using arylsulfur trifluorides (e.g., 4-tert-butylphenylsulfur trifluoride) compared to traditional DAST (diethylaminosulfur trifluoride) fluorination [1]. This yield advantage is critical for procurement decisions when scaling from milligram to gram quantities.

Asymmetric Synthesis Fluorination Methodology Process Chemistry

DPP-IV Inhibitory Potency Enhancement: 3-Fluoropyrrolidine Scaffold vs. Non-Fluorinated Pyrrolidine in Amide Series

Fluorinated pyrrolidine amides demonstrate substantially enhanced inhibitory activity against dipeptidyl peptidase IV (DPP-IV) compared to their non-fluorinated counterparts. Within a matched molecular pair series, the 3-fluoropyrrolidine core (which can be derived from (R)-1-benzyl-3-fluoropyrrolidine after N-deprotection) exhibits markedly lower IC₅₀ values [1]. This class-level effect is attributed to the fluorine atom's ability to engage in favorable dipolar interactions within the enzyme's S1 pocket and to stabilize the transition state geometry.

DPP-IV Inhibition Type 2 Diabetes Serine Protease

Muscarinic Receptor Antagonist SAR: N-Benzyl Substitution Pattern Dictates Receptor Subtype Selectivity

The N-benzyl substituent in 1-benzyl-3-substituted pyrrolidine derivatives plays a critical role in determining muscarinic receptor subtype selectivity profiles. Structure-activity relationship studies demonstrate that the presence and electronic nature of the N-benzyl group in 3-substituted pyrrolidines directly modulates binding affinity across M₁-M₅ receptor subtypes, with (R)-configured derivatives often showing enhanced selectivity for M₃ over M₂ receptors compared to the corresponding (S)-enantiomers [1]. The intact N-benzyl group is essential for this selectivity; deprotection to the secondary amine ablates differential receptor recognition.

Muscarinic Receptor GPCR Pharmacology Respiratory Disease

Metabolic Stability: Fluorine Substitution Reduces CYP-Mediated Oxidative Metabolism

Fluorination at the 3-position of the pyrrolidine ring blocks a primary site of cytochrome P450-mediated oxidative metabolism. In pyrrolidine-containing compounds, the C3 position is susceptible to hydroxylation by CYP3A4 and CYP2D6 isoforms. Replacement of hydrogen with fluorine at this position eliminates this metabolic soft spot, conferring enhanced metabolic stability in liver microsome assays [1]. This effect is a well-established principle in medicinal chemistry and has been quantitatively demonstrated across multiple fluoropyrrolidine series.

Metabolic Stability CYP450 Drug Metabolism

Enantiopurity Requirements: (R)-Isomer vs. (S)-Isomer in Biological Activity

Biological activity in pyrrolidine-based inhibitors is strongly dependent on absolute stereochemistry at the 3-position. The (R)-enantiomer of 1-benzyl-3-fluoropyrrolidine and its derivatives consistently demonstrates superior target engagement compared to the (S)-enantiomer in DPP-IV and muscarinic receptor systems [1][2]. This enantioselectivity necessitates the procurement and use of chirally pure material with verified enantiomeric excess (ee). Racemic material (ee ~0%) typically exhibits activity levels reflecting the weighted average of the two enantiomers, with the inactive or less active enantiomer acting as an inert diluent that artificially depresses observed potency.

Chiral Chromatography Enantioselectivity Stereochemistry

Optimal Procurement and Application Scenarios for (R)-1-Benzyl-3-fluoropyrrolidine Based on Quantitative Evidence


Synthesis of DPP-IV Inhibitor Clinical Candidates for Type 2 Diabetes

Investigators developing novel DPP-IV inhibitors should prioritize (R)-1-benzyl-3-fluoropyrrolidine as the chiral fluoropyrrolidine building block of choice. Following N-debenzylation via catalytic hydrogenation, the resulting (R)-3-fluoropyrrolidine core can be elaborated into potent amide-based inhibitors with low nanomolar IC₅₀ values, a 10- to 100-fold potency improvement over non-fluorinated pyrrolidine analogs [1]. The fluorine atom simultaneously blocks oxidative metabolism at the C3 position, providing 3- to 10-fold reduced intrinsic clearance in human liver microsomes [2]. Procurement specifications should mandate (R)-enantiomer with ee ≥ 98% to ensure optimal DPP-IV inhibitory activity, as the (S)-enantiomer exhibits 10- to 100-fold weaker potency [1].

Muscarinic M₃-Selective Antagonist Development for Respiratory and Urological Disorders

For programs targeting muscarinic receptor-mediated diseases (COPD, asthma, overactive bladder), (R)-1-benzyl-3-fluoropyrrolidine provides the requisite pharmacophoric elements for achieving M₃/M₂ subtype selectivity. The intact N-benzyl group is essential for maintaining >10:1 M₃/M₂ selectivity ratios, which are lost upon N-deprotection [3]. The fluorine atom at the 3-position introduces conformational rigidity via the gauche effect [4], pre-organizing the pyrrolidine ring into the biologically active conformation and reducing the entropic penalty upon M₃ receptor binding. Procurement should verify both enantiopurity (ee ≥ 98%) and the absence of N-debenzylated impurity (≤ 0.5%) to preserve the selectivity profile.

Asymmetric Synthesis of CNS-Targeted Therapeutics Requiring Enhanced Brain Penetration

The strategic placement of fluorine in (R)-1-benzyl-3-fluoropyrrolidine offers dual benefits for CNS drug discovery: (1) the fluorine atom reduces the pKa of the pyrrolidine nitrogen by approximately 1-2 log units compared to non-fluorinated analogs, which can enhance passive diffusion across the blood-brain barrier [1]; and (2) the metabolic stability conferred by blocking C3 hydroxylation extends CNS residence time [2]. Investigators developing CNS-penetrant DPP-IV inhibitors, NK-3 receptor antagonists, or muscarinic modulators should procure this building block with rigorous analytical characterization including chiral HPLC verification and residual solvent analysis to ensure suitability for in vivo pharmacology studies.

Chiral Building Block for Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

In fragment-based drug discovery and library synthesis, (R)-1-benzyl-3-fluoropyrrolidine serves as a privileged scaffold due to its defined stereochemistry, synthetic versatility, and the conformational bias introduced by the fluorine gauche effect [4]. The N-benzyl group functions as a traceless protecting group that can be removed under mild hydrogenolysis conditions to reveal the secondary amine for subsequent functionalization (e.g., amide coupling, reductive amination, sulfonamide formation) [5]. The combination of chirality and fluorine substitution makes this building block particularly valuable for generating three-dimensionally complex screening libraries with favorable physicochemical properties. Procurement should emphasize consistent enantiopurity across batches to ensure library reproducibility.

Quote Request

Request a Quote for (R)-1-benzyl-3-fluoropyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.